molecular formula C13H16O2 B13338684 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

Cat. No.: B13338684
M. Wt: 204.26 g/mol
InChI Key: NNPWIFGRASYGDY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid typically involves the alkylation of indanone derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-inden-5-one with an alkyl halide in the presence of a strong base to form the corresponding alkylated product. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The indane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The indane moiety can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid: Unique due to its specific indane structure and carboxylic acid functionality.

    Indane-1-carboxylic acid: Similar structure but lacks the additional methyl group.

    2-(2,3-dihydro-1H-inden-5-yl)acetic acid: Similar indane structure but with a different carboxylic acid substitution.

Uniqueness

This compound is unique due to the presence of both the indane moiety and the methyl-substituted carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid is an organic compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol. Its structure features a dihydroindene moiety and a branched carboxylic acid, which are critical for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's unique structure allows it to interact with biological molecules effectively. The carboxylic acid functional group enhances its reactivity through hydrogen bonding and ionic interactions with biomolecules, influencing their stability and function.

Biological Activity Overview

Research indicates that this compound may modulate enzyme activities and receptor functions, suggesting its relevance in medicinal applications. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

Cytotoxicity

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. The compound's IC50 values (concentration required to inhibit cell growth by 50%) are critical for understanding its potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HCT116 (Colon Cancer)82.82
CACO2 (Colorectal Cancer)76.70

These values indicate significant cytotoxicity, warranting further exploration into the compound's mechanisms of action.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, contributing to its overall biological effects.

Case Studies

A recent study explored the interaction of structurally similar compounds with enzymes such as dihydrofolate reductase (DHFR) and P-glycoprotein (P-gp), which play significant roles in drug resistance in cancer therapies. Molecular docking studies revealed potential binding affinities that suggest a mechanism for the observed cytotoxicity and antimicrobial activity.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C13H16O2/c1-13(2,12(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

NNPWIFGRASYGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(CCC2)C=C1)C(=O)O

Origin of Product

United States

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